![molecular formula C12H12N4O4 B14411499 1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione CAS No. 86140-79-6](/img/structure/B14411499.png)
1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione typically involves the reaction of pteridine derivatives with epoxide-containing reagents. One common method is the nucleophilic substitution reaction where the pteridine core is functionalized with oxirane groups under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the oxirane rings to alcohols.
Substitution: Nucleophilic substitution reactions can replace the oxirane groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include diols, alcohols, and substituted pteridine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione involves its interaction with biological molecules through its oxirane groups. These groups can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially inhibiting enzyme activity or altering cellular functions . The pteridine core may also interact with specific molecular targets, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[(oxiran-2-yl)methyl]benzene: Similar structure but with a benzene core instead of pteridine.
1,3-Bis[(oxiran-2-yl)methyl]pyrazine: Features a pyrazine core, another bicyclic heterocycle.
1,3-Bis[(oxiran-2-yl)methyl]quinoxaline: Contains a quinoxaline core, known for its biological activity.
Uniqueness
1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione is unique due to its pteridine core, which is less common compared to benzene or pyrazine derivatives. This core structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
86140-79-6 |
|---|---|
Molekularformel |
C12H12N4O4 |
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
1,3-bis(oxiran-2-ylmethyl)pteridine-2,4-dione |
InChI |
InChI=1S/C12H12N4O4/c17-11-9-10(14-2-1-13-9)15(3-7-5-19-7)12(18)16(11)4-8-6-20-8/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
ADECCKWKOCQCHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


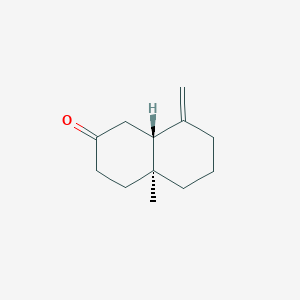
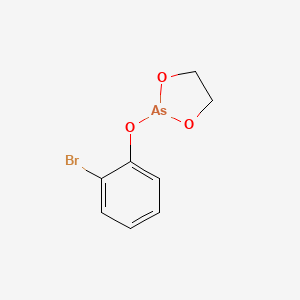
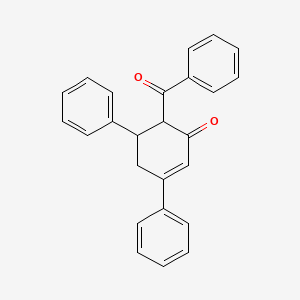
![N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B14411444.png)
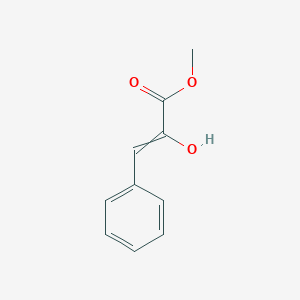
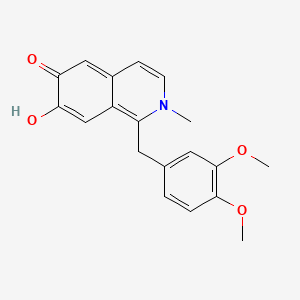

![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)
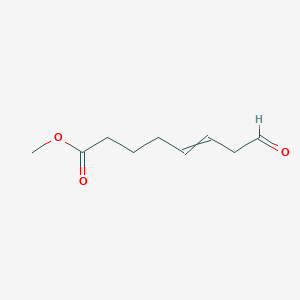
![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
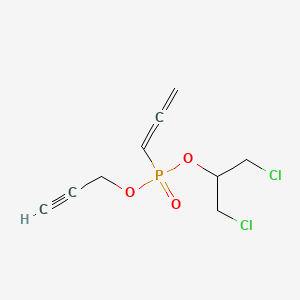

![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)
